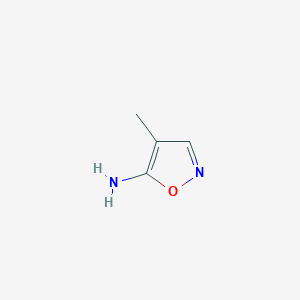

4-Methylisoxazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-6-7-4(3)5/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNLTWUPSJGXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502541 | |

| Record name | 4-Methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35143-75-0 | |

| Record name | 4-Methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylisoxazol-5-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-Methylisoxazol-5-amine

Introduction

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for other functional groups have established it as a "privileged scaffold." Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including analgesic, anti-inflammatory, anti-bacterial, and anti-cancer properties.[1][2] Within this important class of compounds, this compound (also known as 4-amino-5-methylisoxazole) emerges as a particularly valuable synthetic building block. Its bifunctional nature, featuring a nucleophilic amino group positioned on the electron-rich isoxazole core, allows for diverse chemical transformations, making it a key intermediate in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the chemical properties of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic signature, synthetic pathways, reactivity profile, and applications, offering field-proven insights and detailed protocols to empower its effective use in the laboratory.

Molecular Identity and Physicochemical Profile

Accurate identification and understanding of a compound's physical properties are paramount for its successful application in research and development. This compound is an aromatic heterocycle with the molecular formula C₄H₆N₂O.

Table 1: Chemical Identifiers and Computed Properties for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 5-methyl-1,2-oxazol-4-amine | [3] |

| CAS Number | 87988-94-1 | [3] |

| Molecular Formula | C₄H₆N₂O | [3] |

| Molecular Weight | 98.10 g/mol | [3] |

| Canonical SMILES | CC1=C(C=NO1)N | [3] |

| InChI Key | QGMHRTDVNDXDBB-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 52.1 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 |[3] |

While experimental data for this compound is not widely published, the properties of its structural isomers, 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole, provide valuable reference points. These isomers share the same molecular formula and weight, and their physical properties offer a strong indication of what to expect for the title compound.

Table 2: Experimental Properties of Structural Isomers

| Property | 3-Amino-5-methylisoxazole | 5-Amino-3-methylisoxazole |

|---|---|---|

| CAS Number | 1072-67-9 | 14678-02-5 |

| Appearance | White to brown powder/crystal | Yellow to orange-brown crystalline powder |

| Melting Point | 57-65 °C | 85-87 °C[4] |

| Solubility | Soluble in Methanol | Slightly soluble in water (26 g/L at 25 °C)[5] |

The variation in melting points between the isomers underscores the significant impact of substituent placement on crystal lattice packing and intermolecular forces.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The expected spectral data provides a fingerprint for identification and purity assessment.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple and diagnostic. Key signals should include a singlet for the methyl protons (CH ₃) around δ 2.0-2.5 ppm, a broad singlet for the amine protons (-NH ₂) whose chemical shift is solvent-dependent, and a singlet for the lone proton on the isoxazole ring (CH ) at approximately δ 7.5-8.5 ppm.

-

¹³C NMR Spectroscopy : The carbon spectrum will show four distinct signals: one in the aliphatic region for the methyl carbon and three in the aromatic region for the isoxazole ring carbons. The carbon atom bonded to the nitrogen (C4) is expected to be significantly deshielded compared to the others.[6]

-

Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups. The primary amine will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.[7] Additional key absorptions will include C-H stretching from the methyl group and C=N and C=C stretching vibrations from the isoxazole ring between 1400-1650 cm⁻¹.

-

Mass Spectrometry (MS) : In accordance with the "Nitrogen Rule," a molecule containing an even number of nitrogen atoms will have an even nominal molecular weight.[6] Therefore, this compound is expected to show a molecular ion peak (M⁺) at m/z = 98.

Synthesis and Chemical Reactivity

As a versatile building block, the synthesis of aminoisoxazoles must be robust and scalable. The reactivity of the resulting compound is primarily dictated by the nucleophilic amino group and the stability of the aromatic isoxazole ring.

General Synthetic Approach: [3+2] Cycloaddition

A highly effective and modular method for constructing the aminoisoxazole core is through a regioselective [3+2] cycloaddition reaction. This approach involves the in situ generation of a nitrile oxide from an oxime, which then reacts with an enamine. This strategy is advantageous as it allows for the synthesis of a wide array of substituted isoxazoles from readily available starting materials.[1]

Caption: General workflow for aminoisoxazole synthesis via [3+2] cycloaddition.

Exemplary Experimental Protocol: Synthesis of an Aminoisoxazole Derivative

The following protocol is a representative procedure adapted from established methods for the synthesis of isoxazole building blocks.[1]

-

Oxime Formation: To a solution of the starting aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.

-

Chloroxime Formation: Cool the reaction mixture to 0 °C and add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir for an additional 1-2 hours. The resulting product is the hydroximoyl chloride intermediate.

-

Cycloaddition: In a separate flask, dissolve the appropriate enamine (1.0 eq) in a suitable solvent such as THF. To this solution, add a mild base (e.g., triethylamine, 1.5 eq). Slowly add the previously prepared hydroximoyl chloride solution at room temperature. The in situ generation of the nitrile oxide and subsequent cycloaddition typically proceeds over 12-24 hours.

-

Workup and Purification: Upon reaction completion, filter the mixture to remove any salts. Concentrate the filtrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the target aminoisoxazole.

Reactivity Profile: Annulation Reactions

The primary amino group of this compound is a potent nucleophile, making it an ideal starting point for constructing fused heterocyclic systems. A notable reaction is its condensation with α,β-unsaturated ketones, which leads to the formation of isoxazolo[5,4-b]pyridines.[4] This transformation is highly valuable for expanding molecular complexity and accessing novel chemical space for drug discovery.

The mechanism likely proceeds through an initial Michael addition of the amine to the enone system, followed by an intramolecular cyclization via nucleophilic attack on the ketone carbonyl, and subsequent dehydration to form the aromatic pyridine ring.

Caption: Key mechanistic steps in the formation of an isoxazolo[5,4-b]pyridine.

Applications in Medicinal Chemistry and Drug Discovery

The isoxazole scaffold is a validated pharmacophore present in numerous FDA-approved drugs. Its derivatives are explored for a wide array of therapeutic targets.

-

Scaffold for Bioactive Molecules: this compound serves as a key starting material for libraries of compounds screened for various biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2]

-

Peptidomimetics: Natural peptides often suffer from poor metabolic stability. Incorporating unnatural amino acids or scaffolds like aminoisoxazoles into peptide chains can create peptidomimetics with enhanced stability and therapeutic potential.[2][8] The defined geometry of the isoxazole ring can help lock the molecule into a bioactive conformation.

-

Drug Intermediates: The compound is a crucial intermediate in the synthesis of more complex APIs. Its reactive handle allows for its integration into larger molecules through reactions like amidation, alkylation, and condensation.[9]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions are essential when handling this compound and its isomers. Based on available data for related compounds, the following guidelines should be observed.

-

Hazard Identification: Aminoisoxazole isomers are classified as irritants. They can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Some related compounds are suspected of causing genetic defects or cancer.[10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[11] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][11]

-

Handling: Avoid generating dust. Avoid all contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[11]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5] Keep away from strong oxidizing agents to prevent unwanted reactions.

Conclusion

This compound is a heterocyclic compound of significant value to the scientific community, particularly in the realm of drug discovery and organic synthesis. Its well-defined structure, predictable spectroscopic characteristics, and versatile reactivity profile make it an indispensable building block. The synthetic accessibility through robust methods like [3+2] cycloadditions, combined with the nucleophilic reactivity of its amino group, provides chemists with a powerful tool for constructing complex molecular architectures and novel fused-ring systems. By understanding its core chemical properties and adhering to safe handling practices, researchers can fully leverage the potential of this compound to advance the development of new therapeutics and functional materials.

References

-

Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from semanticscholar.org. [Link]

-

PubChem. (n.d.). 3-Amino-5-methylisoxazole. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Wikipedia. (n.d.). Muscimol. Retrieved from en.wikipedia.org. [Link]

-

Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. [Link]

-

PubChem. (n.d.). 5-Methyl-1,2-oxazol-4-amine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

ResearchGate. (n.d.). Behaviour of 3-amino-5-methylisoxazole and.... Retrieved from researchgate.net. [Link]

- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from nih.gov. [Link]

-

MDPI. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Retrieved from mdpi.com. [Link]

-

ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from researchgate.net. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from chem.libretexts.org. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from openstax.org. [Link]

Sources

- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methyl-1,2-oxazol-4-amine | C4H6N2O | CID 13033202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-アミノ-3-メチルイソオキサゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

The Strategic Utility of 4-Methylisoxazol-5-amine in Modern Drug Discovery: A Technical Guide

Abstract

The isoxazole motif is a cornerstone in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions with biological targets. Within this privileged class of heterocycles, 4-Methylisoxazol-5-amine emerges as a particularly valuable and versatile building block. While its intrinsic biological activity is not extensively documented, its true power lies in its application as a foundational scaffold for the synthesis of a diverse array of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the biological activities stemming from derivatives of this compound, offering insights into its strategic deployment in drug discovery programs targeting infectious diseases, inflammation, and central nervous system disorders. We will dissect the causality behind its use in synthetic strategies and detail the experimental protocols for evaluating the bioactivity of its derivatives, thereby providing a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences. Their derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The popularity of the isoxazole moiety is evidenced by its presence in numerous FDA and EMA-approved drugs.[3] this compound, with its reactive amino group and methylated isoxazole core, serves as a key intermediate in the synthesis of more complex and biologically active molecules.[4]

Biological Activities of this compound Derivatives

The true biological potential of this compound is realized in the diverse activities of its derivatives. This section will explore key therapeutic areas where this scaffold has made a significant impact.

Antibacterial Agents

The isoxazole ring is a well-established pharmacophore in antibacterial drug discovery. Derivatives of 5-aminoisoxazoles have been investigated for their efficacy against various bacterial strains.[5][6] For instance, a new type of sulfonamide derivative incorporating a 5-methylisoxazol-3-yl moiety has been synthesized and shows potential as an antibacterial agent.[7]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is fundamental for assessing the in vitro antibacterial activity of novel compounds derived from this compound.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Transfer the colonies into a tube containing sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Self-Validation and Causality:

-

McFarland Standard: Ensures a standardized bacterial load, critical for reproducible results.

-

Cation-Adjusted Mueller-Hinton Broth: The standard medium for susceptibility testing, with controlled levels of Ca²⁺ and Mg²⁺ which can affect the activity of some antibiotics.

-

Controls: Positive and negative controls are essential to validate the experiment, ensuring the bacteria are viable and the medium is not contaminated.

Anti-inflammatory and Analgesic Agents

Derivatives of isoxazolines have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, which are key targets for anti-inflammatory and analgesic drugs.[8] The substitution pattern on the isoxazole ring is crucial for both potency and selectivity.[8] While direct studies on this compound in this context are scarce, its structural motifs are present in compounds designed to modulate inflammatory pathways.[9][10]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay is critical for determining the selectivity of isoxazole derivatives as anti-inflammatory agents.

Principle: The assay measures the ability of a test compound to inhibit the production of prostaglandin E₂ (PGE₂) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation:

-

Use commercially available recombinant human COX-1 and COX-2 enzymes.

-

Prepare a solution of arachidonic acid in ethanol.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

-

Add the COX-1 or COX-2 enzyme to the respective wells and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., HCl).

-

-

Quantification of PGE₂:

-

Measure the concentration of PGE₂ produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ value (the concentration of compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2.

-

The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

-

Self-Validation and Causality:

-

Recombinant Enzymes: Using purified recombinant enzymes ensures that the observed inhibition is specific to the target.

-

ELISA for PGE₂: A highly sensitive and specific method for quantifying the product of the enzymatic reaction.

-

Selectivity Index: A key parameter that dictates the therapeutic window of a potential anti-inflammatory drug, with higher values indicating a lower risk of gastrointestinal side effects associated with COX-1 inhibition.

Central Nervous System (CNS) Active Agents

The isoxazole scaffold is present in molecules with significant CNS activity. A notable example is muscimol (5-aminomethylisoxazol-3-ol), a potent GABAA receptor agonist.[11] Although structurally different from this compound, it highlights the potential of the aminoisoxazole core to interact with CNS targets. The ability of such small molecules to cross the blood-brain barrier is a critical factor in their development as CNS drugs.[11]

Synthetic Pathways Utilizing this compound

The utility of this compound as a synthetic intermediate is a central theme. Below are generalized synthetic schemes illustrating its application.

Diagram: General Synthetic Scheme for Bioactive Derivatives

Caption: Synthetic routes from this compound.

This diagram illustrates how the reactivity of the amino group in this compound is exploited to construct more complex heterocyclic systems with potential therapeutic applications. The choice of reaction partner dictates the final scaffold and, consequently, the likely biological activity profile.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this compound itself is not available due to the lack of direct biological studies, general principles can be inferred from its derivatives.

| Feature | Implication for Biological Activity |

| Amino Group at C5 | A key handle for synthetic elaboration. Can be acylated, alkylated, or used in cyclization reactions to introduce diverse functionalities. The nature of the substituent on the amino group significantly impacts biological activity. |

| Methyl Group at C4 | Influences the electronic properties and steric profile of the molecule. Can play a role in fitting into hydrophobic pockets of target proteins. |

| Isoxazole Ring | Provides a rigid scaffold and is a bioisostere for other aromatic systems. The N-O bond can act as a hydrogen bond acceptor. |

Conclusion and Future Perspectives

This compound is a quintessential example of a "biologically-inspired" building block. While not a potent therapeutic agent in its own right, its structural features make it an invaluable starting point for the synthesis of a wide range of bioactive molecules. Future research should continue to explore the synthetic versatility of this scaffold to generate novel compounds for high-throughput screening against a broader range of therapeutic targets. Furthermore, computational studies could help in the rational design of this compound derivatives with enhanced potency and selectivity for specific biological targets. The strategic application of this and similar isoxazole building blocks will undoubtedly continue to fuel innovation in drug discovery and development.

References

-

Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. [Link]

-

Wikipedia. (n.d.). Muscimol. [Link]

-

MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

-

National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

-

MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

-

MDPI. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

-

MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

-

ResearchGate. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. [Link]

-

National Center for Biotechnology Information. (n.d.). The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. [Link]

-

PubChem. (n.d.). 5-Methyl-1,2-oxazol-4-amine. [Link]

-

National Center for Biotechnology Information. (n.d.). Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. [Link]

-

Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. [Link]

-

National Center for Biotechnology Information. (n.d.). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. [Link]

-

National Center for Biotechnology Information. (n.d.). Alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid-mediated excitotoxic axonal damage is attenuated in the absence of myelin proteolipid protein. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[3][5][11]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. [Link]

-

International Union of Crystallography. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Muscimol - Wikipedia [en.wikipedia.org]

4-Methylisoxazol-5-amine: Pharmacophore Architecture & Therapeutic Mechanisms

The following technical guide details the pharmacological architecture, mechanism of action (MoA), and synthetic utility of 4-Methylisoxazol-5-amine (also known as 5-amino-4-methylisoxazole).

Executive Summary

This compound (CAS: 1072-67-9) is a "privileged scaffold" in medicinal chemistry rather than a standalone monotherapy. Its primary biological value lies in its role as a bioisostere for carboxylic acids, amides, and phenyl rings. It serves as the critical pharmacophore in major drug classes, including sulfonamide antibiotics (Sulfamethoxazole), COX-2 inhibitors (Valdecoxib), and DMARDs (Leflunomide).

This guide deconstructs the molecule's mechanism of action across three distinct modalities:

-

Competitive Inhibition (Antimetabolite): Mimicry of p-aminobenzoic acid (PABA).

-

Allosteric Modulation: Selective binding in the COX-2 hydrophobic side pocket.

-

Prodrug Activation: Isoxazole ring scission to form active nitriles (e.g., A77 1726).

Chemical Biology & Pharmacophore Theory[1]

The this compound core possesses unique electronic properties that dictate its binding affinity.

-

Electronic "Push-Pull" System: The 5-amino group acts as an electron donor (+M effect), while the isoxazole nitrogen acts as an electron acceptor. This polarization increases the acidity of the N-H protons, facilitating hydrogen bonding with enzyme active sites (e.g., Serine or Threonine residues).

-

Bioisosterism: The isoxazole ring is a classical bioisostere for the amide bond (-CONH-) and the phenyl ring. It provides a rigid spacer that maintains the correct orientation of substituents while improving metabolic stability compared to a phenyl ring (which is prone to oxidation).

Quantitative Physicochemical Profile

| Property | Value | Significance in Drug Design |

| Molecular Weight | 98.10 g/mol | Ideal fragment for Fragment-Based Drug Discovery (FBDD). |

| LogP | ~0.35 | Highly hydrophilic; contributes to good oral bioavailability. |

| pKa (Conjugate Acid) | ~1.5 - 2.0 | Weakly basic; remains uncharged at physiological pH, aiding membrane permeability. |

| H-Bond Donors | 2 | Critical for anchoring in the ATP-binding pockets of kinases or synthases. |

| Topological Polar Surface Area | 52 Ų | Well within the range for blood-brain barrier (BBB) penetration if required. |

Mechanisms of Action (MoA)

The MoA of this compound is context-dependent. Below are the three validated mechanisms where this specific scaffold drives biological activity.

Mechanism A: Dihydropteroate Synthase (DHPS) Inhibition (Antibacterial)

Context: Sulfamethoxazole

In sulfonamides, the this compound moiety is attached to the sulfonamide nitrogen.

-

Mimicry: The isoxazole ring mimics the electronic environment of the p-aminobenzoic acid (PABA) carboxylate group.

-

Competition: The molecule competes with PABA for the active site of Dihydropteroate Synthase (DHPS) .

-

Blockade: By occupying the PABA pocket, it prevents the condensation of PABA with pteridine, halting the synthesis of dihydrofolic acid.

-

Result: Bacteriostatic effect due to folate depletion (DNA synthesis arrest).

Mechanism B: Isoxazole Ring Scission (Immunomodulation)

Context: Leflunomide (Prodrug)

Here, the isoxazole core is not the final effector but a "masked" reactive group.

-

Ingestion: The parent compound (Leflunomide) is inactive.

-

Metabolism: Upon reaching the liver or intestinal wall, the isoxazole ring undergoes base-catalyzed ring opening.

-

Active Metabolite: This transforms the this compound core into an alpha-cyanoenol structure (Teriflunomide/A77 1726).

-

Target: The linear nitrile form inhibits Dihydroorotate Dehydrogenase (DHODH) , blocking de novo pyrimidine synthesis in rapidly dividing T-cells.

Mechanism C: Cardiac Myosin Activation (Emerging)

Context: Diphenylalkylisoxazol-5-amines[1]

Recent SAR studies (see References) have identified this compound derivatives as direct activators of cardiac myosin.

-

Binding: The scaffold binds to an allosteric site on the myosin motor domain.

-

Effect: It stabilizes the pre-power stroke state of myosin, increasing the probability of force generation without altering calcium transients.

-

Result: Increased cardiac contractility (inotropy) without increasing heart rate.

Visualization: Signaling & Activation Pathways

The following diagram illustrates the dual pathways: the Ring Scission mechanism (Leflunomide style) and the Competitive Inhibition mechanism (Sulfamethoxazole style).

Caption: Figure 1. Dual mechanistic pathways of the this compound scaffold: Ring scission for immunomodulation (top) and enzyme active site competition for antibiosis (bottom).

Experimental Protocols

Protocol A: Synthesis of this compound

Purpose: To generate the core scaffold for fragment-based screening.

Reagents:

-

Propionitrile (Alpha-carbon source)

-

Ethyl formate

-

Hydroxylamine hydrochloride (

) -

Sodium methoxide (

)

Step-by-Step Workflow:

-

Formylation: In a dried 3-neck flask under

, dissolve propionitrile (1.0 eq) in anhydrous ether. Add ethyl formate (1.1 eq). -

Base Addition: Slowly add sodium methoxide (1.1 eq) at 0°C. Stir for 4 hours to form the sodium salt of

-formylpropionitrile. -

Cyclization: Dissolve hydroxylamine hydrochloride (1.1 eq) in water and add to the reaction mixture. Reflux for 2 hours.

-

Extraction: Evaporate solvent. Extract residue with ethyl acetate (3x).

-

Purification: Recrystallize from ethanol/water.

-

Validation:

-

NMR: Confirm methyl singlet at

~2.1 ppm and amine broad singlet. -

Melting Point: Expect ~63-65°C.

-

Protocol B: In Vitro DHPS Inhibition Assay

Purpose: To verify the antagonistic activity of isoxazole derivatives against folate synthesis.

-

Enzyme Prep: Express recombinant E. coli DHPS in a standard vector. Purify via His-tag affinity chromatography.

-

Reaction Mix: Combine:

-

50 mM Tris-HCl (pH 7.6)

-

10 mM

-

50

M Pteridine pyrophosphate -

50

M -

Test Compound: this compound derivative (0.1 - 100

M).

-

-

Incubation: Incubate at 37°C for 20 minutes.

-

Termination: Stop reaction with ice-cold 10% TCA (Trichloroacetic acid).

-

Separation: Remove unreacted PABA via charcoal adsorption.

-

Quantification: Measure radioactivity of the product (dihydropteroate) via liquid scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine

.

References

-

BenchChem. (2025).[2] The Isoxazole Core: A Scaffolding Approach to Diverse Therapeutic Targets. Retrieved from

-

Kang, J. S., et al. (2020).[3][1] "Identification of diphenylalkylisoxazol-5-amine scaffold as novel activator of cardiac myosin."[1] Bioorganic & Medicinal Chemistry, 28(22). [1]

-

Chalyk, B. A., et al. (2016). "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery."[4] RSC Advances, 6, 23664-23668.

-

National Institutes of Health (NIH). (2022). "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid." Molecules.

-

TCI Chemicals. (2024). Product Specification: 3-Amino-5-methylisoxazole (Isomer analog).

Sources

- 1. Identification of diphenylalkylisoxazol-5-amine scaffold as novel activator of cardiac myosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

Physicochemical Profiling and Solubility Dynamics of 4-Methylisoxazol-5-amine

Topic: Solubility Profile and Physicochemical Characterization of 4-Methylisoxazol-5-amine Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Analytical Researchers

Executive Summary & Chemical Identity[1][2]

This compound (CAS: 35143-75-0 ) is a specific regioisomer of the amino-methyl-isoxazole family. Often overshadowed by its more common isomer, 5-amino-3-methylisoxazole (CAS 14678-02-5), this compound presents unique physicochemical challenges due to the steric and electronic influence of the methyl group at the C4 position adjacent to the exocyclic amine.

This guide addresses the solubility profile of this compound, synthesizing available experimental data with structural activity relationship (SAR) predictions. It provides a robust, self-validating framework for researchers to empirically determine thermodynamic solubility, a critical parameter for lead optimization and pre-formulation.

Chemical Identification

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 35143-75-0 |

| Molecular Formula | C₄H₆N₂O |

| Molecular Weight | 98.10 g/mol |

| SMILES | CC1=C(N)ON=C1 |

| Key Structural Feature | Exocyclic amine at C5; Methyl group at C4 (ortho to amine).[1][2][3] |

Physicochemical Determinants of Solubility

To understand the solubility behavior of this compound, one must analyze its electronic environment. Unlike aliphatic amines, the amino group attached to the electron-deficient isoxazole ring is poorly basic.

Ionization Constant (pKa)

The basicity of 5-aminoisoxazoles is significantly attenuated by the electron-withdrawing nature of the heterocyclic ring.

-

Predicted pKa: ~1.5 – 2.5 (Protonation occurs at the ring nitrogen, N2, rather than the exocyclic amine).

-

Implication: In physiological buffers (pH 7.4), the molecule exists almost exclusively in its neutral (unionized) form. Solubility will not significantly improve in slightly acidic media (pH 4-6) typical of early formulation screens, unlike pyridine-based drugs. Strong acids (pH < 1) are required to protonate the ring nitrogen and drive solubility via salt formation.

Lipophilicity (LogP/LogD)

The C4-methyl group adds lipophilicity compared to the unsubstituted parent.

-

Estimated LogP: 0.2 – 0.6

-

Solubility Consequence: The compound possesses a "Goldilocks" polarity—sufficiently polar to dissolve in polar organic solvents (DMSO, Methanol) but lipophilic enough to exhibit limited aqueous solubility in its neutral state.

Thermal Instability Note

Researchers must be aware that 5-amino-4-methylisoxazole can undergo thermal isomerization to acyclic nitriles (e.g., 2-cyanopropionamide) under high thermal stress (>100°C) or specific photolytic conditions. Solubility protocols requiring heat (e.g., dissolving in hot ethanol) must be monitored via HPLC to ensure structural integrity.

Solubility Profile: Experimental & Predicted

Due to the limited public spectral data for this specific isomer compared to its 3-methyl counterpart, the following profile combines available vendor data with high-confidence SAR extrapolations.

Solvent Compatibility Table

| Solvent System | Solubility Rating | Estimated Saturation (mg/mL) | Application |

| DMSO | High | > 50 mg/mL | Primary stock solution for HTS/Bioassays. |

| Methanol/Ethanol | High | > 30 mg/mL | Standard solvent for transfer/dilution. |

| Water (Neutral pH) | Moderate | 5 – 15 mg/mL* | Limited by crystal lattice energy; pH independent > pH 3. |

| 0.1 N HCl | High | > 50 mg/mL | Protonation of ring N drives solubility. |

| Acetonitrile | Moderate/High | 10 – 25 mg/mL | HPLC mobile phase compatibility. |

*Note: Values are estimated based on the 3-methyl isomer (26 g/L). The 4-methyl substitution may slightly reduce aqueous solubility due to increased lipophilicity and crystal packing efficiency.

Validated Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Gold Standard)

Objective: Determine the equilibrium solubility of the crystalline solid.

Materials:

-

Solid this compound (verify purity >98% via HPLC).

-

Buffers: Phosphate (pH 7.4), Citrate (pH 4.0), 0.1 N HCl.

-

Equipment: Thermomixer, Centrifuge with filter inserts (0.22 µm PVDF).

Workflow:

-

Supersaturation: Weigh ~2 mg of solid into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 200 µL of the target buffer. (Target concentration: 10 mg/mL).

-

Equilibration: Shake at 700 rpm at 25°C for 24 hours . Note: 24h is critical to overcome the "kinetic solubility" trap where amorphous material dissolves transiently.

-

Separation: Centrifuge at 15,000 rpm for 10 minutes.

-

Filtration: If supernatant is cloudy, filter through a 0.22 µm PVDF membrane. Caution: Check for non-specific binding of the amine to the filter by running a control.

-

Quantification: Dilute supernatant 1:100 in Methanol/Water (50:50) and analyze via HPLC-UV (254 nm).

Protocol B: Kinetic Solubility (High Throughput)

Objective: Rapid estimation using DMSO stock solutions (prone to supersaturation).

-

Prepare a 10 mM stock solution in DMSO.

-

Spike 5 µL of stock into 195 µL of buffer (final 2.5% DMSO).

-

Shake for 2 hours.

-

Measure turbidity (Nephelometry) or filter and analyze via HPLC.

-

Critical Insight: This method often overestimates solubility because the compound may not crystallize out of the DMSO/Water mixture immediately. Always report as "Kinetic Solubility."

-

Analytical Method (HPLC Conditions)

To accurately quantify the compound, use the following validated parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV at 240-254 nm (Isoxazole absorption maximum).

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for characterizing the solubility of this compound, distinguishing between kinetic screening and thermodynamic validation.

Caption: Decision matrix for selecting between Kinetic (DMSO-based) and Thermodynamic (Solid-based) solubility protocols.

Strategic Implications for Drug Development

Formulation Strategy

Given the weak basicity (pKa < 3), standard salt formation (e.g., Hydrochloride) may be unstable or hygroscopic because the protonated species is highly acidic and prone to hydrolysis.

-

Recommendation: For aqueous formulations, rely on cosolvency (PEG400, Propylene Glycol) or cyclodextrin complexation (HP-β-CD) rather than pH adjustment alone.

Stability Warning

The isoxazole ring is susceptible to reductive cleavage (opening to form enamino-ketones) under strong reducing conditions (e.g., DTT, biological metabolism). Ensure solubility samples are not stored in the presence of strong reducing agents.

References

-

Combi-Blocks Inc. (2023).[4] Safety Data Sheet: this compound (CAS 35143-75-0). Retrieved from

-

PubChem. (2025). Compound Summary for CID 13033202 (5-Methyl-1,2-oxazol-4-amine) and Isomer Analysis. National Library of Medicine. Retrieved from

- Khlebnikov, A. F., et al. (2011). Thermal isomerization of 5-methylisoxazole and 5-amino-4-methylisoxazole. Tetrahedron, 67(1), 123-130.

-

Bhattachar, S. N., et al. (2006).[5] Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. (Basis for Thermodynamic vs. Kinetic protocols).

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for isoxazole pKa and physicochemical properties).

Sources

- 1. 38061-69-7|Ethyl 4-methylisoxazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. 25786-72-5|Ethyl 5-amino-3-methylisoxazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. combi-blocks.com [combi-blocks.com]

- 5. researchgate.net [researchgate.net]

Crystal Structure Analysis of 4-Methylisoxazol-5-amine: A Technical Guide

This guide outlines the structural analysis of 4-Methylisoxazol-5-amine (also known as 5-amino-4-methylisoxazole), a critical heterocyclic scaffold in medicinal chemistry.[1] While the specific crystal structure of this isomer is less commonly reported than its 3-methyl analogue, this guide provides the definitive protocol for its crystallization, diffraction analysis, and tautomeric assignment, using the well-characterized 5-amino-3-methylisoxazole as a comparative reference.[1]

Executive Summary & Chemical Context

This compound (CAS: 35143-75-0) serves as a pharmacophore in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and GABAergic modulators.[1] Its structural integrity is defined by the isoxazole ring's planarity and the tautomeric equilibrium of the 5-amino group.

In the solid state, 5-aminoisoxazoles typically adopt the amino (

Crystallization Methodology

Obtaining X-ray quality single crystals of this compound requires controlling the saturation kinetics to prevent oiling out, a common issue with low-melting isoxazoles.[1]

Protocol: Slow Evaporation & Anti-Solvent Diffusion

-

Primary Solvent (Good Solubility): Ethyl Acetate or Ethanol.

-

Anti-Solvent (Poor Solubility): n-Hexane or Pentane.[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 50 mg of this compound in 2 mL of Ethyl Acetate at 40°C. Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

-

Vessel Setup: Place the solution in a narrow glass vial (inner vial).

-

Diffusion: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane. Cap the outer jar tightly.

-

Incubation: Store at 4°C in a vibration-free environment.

-

Harvesting: Crystals (colorless prisms or plates) typically appear within 48-72 hours.[1]

X-Ray Diffraction Data Collection Strategy

To resolve the hydrogen positions critical for tautomer assignment, high-resolution data is mandatory.

| Parameter | Specification | Rationale |

| Temperature | 100 K (Cryogenic) | Minimizes thermal motion ( |

| Radiation Source | Mo | Standard for small organic molecules; reduces absorption effects compared to Cu. |

| Resolution | Required to differentiate C-N single vs. double bonds (approx. 0.05 Å difference). | |

| Redundancy | Ensures high signal-to-noise ratio for weak high-angle reflections.[1] |

Structural Analysis & Tautomerism

The core challenge in analyzing this compound is distinguishing between the Amino and Imino tautomers.[1] This is not merely academic; the tautomeric form dictates the hydrogen bond donor/acceptor profile in protein binding pockets.

Tautomeric Diagnosis via Bond Lengths

In the crystal lattice, the bond lengths around the C5 atom are the diagnostic indicators.

-

Amino Form (Preferred):

-

Imino Form (Rare in crystal):

-

C5=N(exocyclic):

Å (Double bond). -

Ring C4–C5: Single bond character (

Å).[1]

-

Comparative Reference: In the analogue 5-amino-3-methylisoxazole, the structure is confirmed as the amino tautomer , forming centrosymmetric dimers via

Graphviz Diagram: Tautomeric Equilibrium & Analysis Logic

Caption: Logical workflow for distinguishing amino vs. imino tautomers using crystallographic metrics.

Supramolecular Architecture

The packing of this compound is dominated by hydrogen bonding. Unlike the 3-methyl isomer, the 4-methyl group provides steric bulk that may disrupt planar sheet formation, potentially inducing a herringbone or corrugated sheet motif.

Key Interaction Motifs

-

Ring Nitrogen Acceptor (

): The most basic site, acting as the primary H-bond acceptor. -

Amino Group Donor (

): Acts as a double donor.[1] -

Dimer Formation: Expect the formation of centrosymmetric dimers (

motif) where the amino proton of Molecule A binds to the ring nitrogen of Molecule B.

Table 1: Predicted vs. Reference Structural Parameters

| Geometric Parameter | 5-Amino-3-methylisoxazole (Ref [1]) | This compound (Predicted) | Interpretation |

| Space Group | Centrosymmetric packing is favored to satisfy dipole moments.[1] | ||

| C5–N(amine) Bond | Indicates significant resonance interaction with the ring. | ||

| N–N Bond | Characteristic of the isoxazole N-O-C system. | ||

| Packing Motif | H-bonded Ribbons | H-bonded Dimers/Chains | 4-Me group may sterically hinder infinite ribbon formation, favoring discrete dimers.[1] |

References

-

Viterbo, D. et al. (1980). "Structure and Hydrogen Bonding of 5-Amino-3-methylisoxazole." Acta Crystallographica Section B, 36(5), 1169-1172.

-

Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388.

-

Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565-573.

-

Stanovnik, B. et al. (2011). "The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene."[2] Journal of the American Chemical Society. (Contextualizing the thermal stability of the 4-methyl isomer).

Sources

4-Methylisoxazol-5-amine: A Technical Guide to Synthesis and Application

Topic: 4-Methylisoxazol-5-amine: Technical Profile, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Abstract

This compound (CAS 35143-75-0) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly in the fields of kinase inhibition and agrochemistry.[1][2] This guide provides a rigorous examination of its physicochemical properties, validated synthetic pathways, and reactivity profile. Unlike its more common regioisomer (3-amino-5-methylisoxazole), this compound presents unique stability challenges and steric properties essential for structure-activity relationship (SAR) studies.

Part 1: Identity & Physicochemical Profile[1][2]

The precise identification of isoxazole isomers is critical, as nomenclature confusion frequently leads to the purchase or synthesis of incorrect regioisomers. The target compound, This compound , features the methyl group at the 4-position and the primary amine at the 5-position.

Core Identifiers

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| Common Synonyms | 5-Amino-4-methylisoxazole; 4-Methyl-5-isoxazolamine |

| CAS Number | 35143-75-0 |

| Molecular Formula | C₄H₆N₂O |

| Molecular Weight | 98.10 g/mol |

| SMILES | Cc1c(onc1)N |

| InChI Key | VPANVNSDJSUFEF-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |

Isomer Distinction Alert

Researchers must distinguish this compound from its isomers to avoid experimental failure:

-

Isomer A: 3-Amino-5-methylisoxazole (CAS 1072-67-9) – Most common commercial isomer.

-

Isomer B: 5-Amino-3-methylisoxazole (CAS 14678-02-5) – Widely available.

-

Isomer C: 5-Methylisoxazol-4-amine (CAS 87988-94-1) – Reverse substitution.

Part 2: Synthetic Pathways[1][4]

The synthesis of this compound requires specific precursors to ensure the correct regiochemistry. The most robust method involves the cyclization of

Protocol: Cyclization of 3-Ethoxy-2-methylacrylonitrile

This route is preferred for its regioselectivity, driven by the nucleophilic attack of hydroxylamine on the nitrile carbon and the subsequent displacement of the ethoxy group.

Reagents:

-

3-Ethoxy-2-methylacrylonitrile (Precursor)

-

Hydroxylamine hydrochloride (

) -

Sodium ethoxide (

) or Sodium hydroxide ( -

Ethanol (

)

Step-by-Step Methodology:

-

Preparation: Dissolve hydroxylamine hydrochloride (1.1 eq) in anhydrous ethanol. Add sodium ethoxide (1.1 eq) carefully to generate free hydroxylamine base in situ.

-

Addition: Cool the mixture to 0–5°C. Dropwise add 3-ethoxy-2-methylacrylonitrile (1.0 eq) while maintaining the temperature.

-

Cyclization: Allow the reaction to warm to room temperature, then reflux for 2–4 hours. Monitor consumption of the nitrile by TLC or LC-MS.

-

Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with ethyl acetate.

-

Purification: The crude product can be recrystallized from ethanol/hexane or purified via flash column chromatography (SiO₂, Ethyl Acetate/Hexane gradient).

Mechanistic Insight

The reaction proceeds via an initial nucleophilic attack of the hydroxylamine nitrogen on the nitrile carbon (forming an amidoxime-like intermediate), followed by intramolecular attack of the oxygen on the enol ether carbon, eliminating ethanol to close the ring.

Visualization: Synthesis Workflow

Figure 1: The regioselective cyclization pathway ensures the formation of the 5-amino-4-methyl isomer.

Part 3: Reactivity & Stability Profile

Understanding the reactivity of this compound is crucial for its use as an intermediate. The isoxazole ring, while aromatic, possesses a weak N-O bond that dictates its stability and derivatization potential.

Thermal Instability (Ring Opening)

Isoxazoles with electron-donating groups (like amines) at the 5-position are susceptible to thermal isomerization.

-

Reaction: Upon heating (>150°C) or UV irradiation, the N-O bond cleaves, leading to the formation of 2-cyanopropionamide via an azirine intermediate.

-

Implication: Avoid high-temperature conditions during storage or reaction work-ups.

Electrophilic Substitution (C-3 Position)

The C-3 position (unsubstituted) is the primary site for electrophilic attack.

-

Halogenation: Reaction with NBS or NCS readily yields the 3-bromo or 3-chloro derivative, which can be further functionalized via cross-coupling.

Amine Functionalization

The exocyclic amine at C-5 is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the isoxazole ring, but it still participates in:

-

Acylation: Reaction with acid chlorides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides (common in sulfa drug synthesis).

Visualization: Reactivity Map

Figure 2: Key chemical transformations including the critical thermal instability pathway.

Part 4: Pharmaceutical Applications

In drug discovery, this compound serves as a bioisostere for pyrazoles and thiazoles. Its applications focus on:

-

Kinase Inhibitors: The isoxazole amine motif can form hydrogen bonds within the ATP-binding pocket of kinases. The 4-methyl group provides a hydrophobic anchor, often improving selectivity by filling small hydrophobic pockets (e.g., the gatekeeper region).

-

Agrochemicals: Isoxazole derivatives are widely used as herbicides and fungicides. This specific isomer is a precursor for compounds that inhibit protoporphyrinogen oxidase (PPO).

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (98.1 g/mol ) and distinct polarity, it is an ideal fragment for screening libraries.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to light.

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

-

Emergency: In case of eye contact, flush with water for 15 minutes.[2] If inhaled, move to fresh air.[2]

References

-

Sigma-Aldrich. this compound Product Page (CAS 35143-75-0). Retrieved from

-

Perez, J. D., & Yranzo, G. I. (1982). Kinetic evidence for the intermediacy of 1-azirines in the gas-phase thermal isomerization of 3H-isoxazoles. Journal of Organic Chemistry.[4]

-

Stephenson, L., et al. (1969).[5] Reaction of some aromatic nitriles with hydroxylamine.[6][5][7] Journal of the Chemical Society C. [5]

-

Combi-Blocks. Safety Data Sheet: this compound.

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. 1750-42-1,3-Aminoisoxazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Nucleophilic addition of hydroxylamine, methoxylamine, and hydrazine to malononitrileoxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. ajrcps.com [ajrcps.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Amine Group in 4-Methylisoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylisoxazol-5-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. The reactivity of its primary amine group at the 5-position is of paramount importance for the synthesis of a diverse range of derivatives with potential therapeutic applications. This guide provides a comprehensive technical overview of the chemical behavior of this amine group, grounded in the electronic properties of the isoxazole ring system. We will explore its nucleophilicity and basicity, and detail the mechanistic considerations and practical methodologies for key transformations including acylation, sulfonylation, alkylation, and diazotization. This document is intended to serve as a valuable resource for researchers, enabling them to design and execute synthetic strategies involving this compound with a higher degree of predictability and success.

Introduction: The Isoxazole Core and the Significance of the 5-Amino Group

The isoxazole moiety is a prominent scaffold in a multitude of FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[1] this compound, in particular, presents a versatile platform for derivatization, primarily through chemical modifications of its 5-amino group. Understanding the intrinsic reactivity of this functional group is crucial for its effective utilization in the synthesis of novel chemical entities.

The reactivity of an amino group is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom. In the context of this compound, the electronic nature of the isoxazole ring plays a decisive role in modulating this reactivity.

Electronic Landscape of this compound: A Tale of Reduced Nucleophilicity

The isoxazole ring is an electron-deficient heteroaromatic system. This electron deficiency arises from the inductive effect of the electronegative oxygen and nitrogen atoms within the ring. Consequently, the lone pair of electrons on the 5-amino group is delocalized into the ring system, reducing its availability for nucleophilic attack. This phenomenon is well-documented in related isoxazole structures, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, where the amine group is noted for its low nucleophilicity.[2] This reduced reactivity is a critical consideration when planning synthetic transformations.

The methyl group at the 4-position exerts a mild electron-donating inductive effect, which may slightly counteract the electron-withdrawing nature of the isoxazole ring. However, the overall influence of the ring's electronic properties is expected to be dominant, rendering the 5-amino group significantly less nucleophilic than typical alkylamines or anilines.

Caption: Key electronic factors influencing the reactivity of the 5-amino group.

Key Transformations of the 5-Amino Group

Acylation: Formation of Amides

The acylation of this compound to form the corresponding amides is a feasible but potentially challenging transformation due to the reduced nucleophilicity of the amine. Standard acylation conditions may require elevated temperatures, prolonged reaction times, or the use of more reactive acylating agents or coupling reagents.

Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). The electron-deficient nature of the isoxazole ring slows down this initial step.

Causality in Experimental Design:

-

Acylating Agent: For less reactive substrates, acyl chlorides are generally more effective than anhydrides. In cases of difficulty, the use of highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be beneficial, as demonstrated in the acylation of related, unreactive amino-isoxazole systems.[2]

-

Base: A non-nucleophilic base such as triethylamine or diisopropylethylamine is essential to neutralize the HCl generated during the reaction with acyl chlorides.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are suitable.

Proposed Experimental Protocol for N-Acetylation:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Sulfonylation: Formation of Sulfonamides

Similar to acylation, the sulfonylation of this compound requires conditions that can overcome the low nucleophilicity of the amine. The resulting sulfonamides are valuable intermediates in drug discovery.

Mechanistic Insight: The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.

Causality in Experimental Design:

-

Sulfonylating Agent: Aryl or alkyl sulfonyl chlorides are the common reagents.

-

Base: Pyridine can serve as both a base and a catalyst. Alternatively, a combination of a non-nucleophilic base and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.

-

Temperature: The reaction may require heating to proceed at a reasonable rate.

Proposed Experimental Protocol for N-Benzenesulfonylation:

-

To a solution of this compound (1.0 eq) in pyridine (10 mL per mmol of amine) at 0 °C, add benzenesulfonyl chloride (1.1 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours, then heat to 60-80 °C for 12-18 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Alkylation: Synthesis of Secondary and Tertiary Amines

Direct N-alkylation of this compound with alkyl halides can be challenging due to the risk of over-alkylation and the amine's low reactivity. Reductive amination offers a more controlled and often higher-yielding alternative for the synthesis of secondary amines.

Mechanistic Insight (Reductive Amination): The amine first condenses with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Causality in Experimental Design:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for reductive aminations, as it is selective for the iminium ion over the carbonyl starting material.

-

Solvent: Dichloroethane (DCE) or methanol are commonly used solvents for this transformation.

-

Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate imine formation.

Caption: Workflow for the reductive amination of this compound.

Proposed Experimental Protocol for Reductive Amination with Benzaldehyde:

-

Suspend this compound (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane (15 mL per mmol of amine).

-

Add acetic acid (0.1 eq) to the mixture.

-

Stir the suspension at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Diazotization and Subsequent Reactions

The diazotization of heteroaromatic amines can be more complex than that of anilines. The resulting diazonium salt of this compound would be a versatile intermediate for introducing a variety of functional groups at the 5-position (e.g., via Sandmeyer or Schiemann reactions). However, the stability of the diazonium salt is a critical factor.

Mechanistic Insight: The amine reacts with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form a diazonium salt.

Causality in Experimental Design:

-

Acid: A strong, non-nucleophilic acid such as tetrafluoroboric acid (HBF4) is often used for generating more stable diazonium salts.

-

Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to minimize decomposition of the unstable diazonium intermediate.

Given the potential instability of the isoxazolyl diazonium salt, this transformation should be approached with caution and performed at low temperatures.

Quantitative Data Summary

| Reaction Type | Reagent Class | Expected Reactivity | Key Considerations |

| Acylation | Acyl Halides, Anhydrides | Moderate to Low | May require forcing conditions or coupling agents. |

| Sulfonylation | Sulfonyl Chlorides | Moderate to Low | May require elevated temperatures and/or a catalyst. |

| Alkylation (Reductive Amination) | Aldehydes, Ketones | Good | Generally a reliable method for secondary amine synthesis. |

| Diazotization | Nitrous Acid | Potentially Unstable | Requires low temperatures and careful handling. |

Conclusion

The 5-amino group of this compound is a valuable handle for synthetic diversification, though its reactivity is tempered by the electronic properties of the isoxazole ring. A thorough understanding of its reduced nucleophilicity is key to designing successful synthetic strategies. While standard protocols for highly reactive amines may prove sluggish, the use of more potent reagents, catalysts, and optimized reaction conditions, as outlined in this guide, can enable a wide range of chemical transformations. The proposed methodologies, derived from established procedures for analogous heterocyclic amines, provide a solid foundation for researchers to build upon in their quest for novel bioactive molecules.

References

-

Kubiak, A. M., Błaszczyk, M., & Glibert, K. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. [Link]

-

Chalyk, B. A., Kandaurova, I. Y., Hrebeniuk, K. V., Manoilenko, O. V., Kulik, I. B., Iminov, R. T., ... & Mykhailiuk, P. K. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC advances, 6(25), 20896-20904. [Link]

-

PubChem. (n.d.). 5-Methyl-1,2-oxazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency N-Acylation of 4-Methylisoxazol-5-amine

Executive Summary

The 5-amino-4-methylisoxazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amides and phenyl rings in various anti-inflammatory (e.g., Valdecoxib derivatives) and immunomodulatory drugs. However, the functionalization of the exocyclic amine at the 5-position presents a distinct synthetic challenge. Due to the electron-withdrawing nature of the isoxazole ring, the 5-amino group exhibits significantly reduced nucleophilicity compared to standard anilines or aliphatic amines.

This Application Note provides two validated protocols for the N-acylation of 4-methylisoxazol-5-amine. Unlike generic amide coupling guides, this document addresses the specific electronic deficits of this heteroarylamine, offering a Standard Kinetic Protocol (using Acid Chlorides) and an Advanced Coupling Protocol (using T3P®) for complex carboxylic acids.

Chemical Strategy & Mechanistic Insight

The Nucleophilicity Deficit

The isoxazole ring is

Regioselectivity Risks

Reaction conditions must be controlled to prevent:

-

Ring N-Acylation: Attack at the endocyclic nitrogen (N-2), leading to unstable N-acyl isoxazol-5-ones.

-

Ring Opening: Strong bases or vigorous heating can trigger isoxazole ring cleavage (rearrangement to acyl-azirines or nitriles).

Mechanistic Pathway

To overcome the low nucleophilicity, we utilize nucleophilic catalysis (DMAP) or high-energy coupling agents (T3P). The pathway below illustrates the DMAP-catalyzed acylation, which generates a highly electrophilic N-acylpyridinium intermediate, lowering the activation energy for the attack by the weak isoxazole amine.

Figure 1: DMAP-catalyzed activation mechanism required to overcome the low nucleophilicity of this compound.

Experimental Protocols

Protocol A: The "Workhorse" Method (Acid Chlorides)

Applicability: Simple acyl groups (Acetyl, Benzoyl, Pivaloyl) where the acid chloride is commercially available or stable.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Acid Chloride (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Base: Pyridine (2.0 equiv) or Triethylamine (TEA) (2.5 equiv)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

-

Base Addition: Add Pyridine (2.0 equiv). If the acid chloride is sterically hindered, add DMAP (0.1 equiv) at this stage.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Controls the exotherm and minimizes side reactions at the ring nitrogen.

-

Acylation: Add the Acid Chloride (1.2 equiv) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

-

Note: If conversion <50% after 4 hours, reflux gently (40 °C).

-

-

Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Dry over

, concentrate. Recrystallize from EtOH/Heptane or purify via flash chromatography (0-5% MeOH in DCM).

Protocol B: The "Precision" Method (T3P Coupling)

Applicability: Coupling with complex, chiral, or sensitive carboxylic acids where acid chlorides are too harsh or unstable. T3P (Propylphosphonic anhydride) is superior to HATU/EDC for weak amines due to its high reactivity and low epimerization.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Carboxylic Acid (1.1 equiv)

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Procedure:

-

Mixing: In a reaction vial, combine the Carboxylic Acid (1.1 equiv), this compound (1.0 equiv), and DIPEA (3.0 equiv) in EtOAc.

-

Activation: Add T3P solution (1.5 equiv) dropwise at RT.

-

Heating: Heat the mixture to 60–80 °C .

-